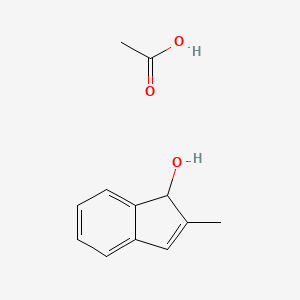

Acetic acid--2-methyl-1H-inden-1-ol (1/1)

Description

Properties

CAS No. |

646507-53-1 |

|---|---|

Molecular Formula |

C12H14O3 |

Molecular Weight |

206.24 g/mol |

IUPAC Name |

acetic acid;2-methyl-1H-inden-1-ol |

InChI |

InChI=1S/C10H10O.C2H4O2/c1-7-6-8-4-2-3-5-9(8)10(7)11;1-2(3)4/h2-6,10-11H,1H3;1H3,(H,3,4) |

InChI Key |

WROFUTZQIBHZKZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=CC=CC=C2C1O.CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid–2-methyl-1H-inden-1-ol (1/1) can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where an optically active cyclohexanone is reacted with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol. This reaction yields the corresponding tricyclic indole in good yield .

Industrial Production Methods

Industrial production methods for acetic acid–2-methyl-1H-inden-1-ol (1/1) typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Acetic acid–2-methyl-1H-inden-1-ol (1/1) undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the indene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and electrophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield ketones or carboxylic acids, while reduction reactions can produce alcohols or alkanes.

Scientific Research Applications

Chemical Structure and Synthesis

Acetic acid–2-methyl-1H-inden-1-ol is characterized by its indene structure, which contributes to its reactivity and functional properties. The synthesis of this compound can be achieved through several methods, including:

- Condensation Reactions : Utilizing acetic acid in reactions with 2-methylindene derivatives under acidic or basic conditions.

- Functionalization : Modifying the indene structure through electrophilic aromatic substitution or other functional group transformations.

The yield and efficiency of these synthesis methods can vary, emphasizing the importance of optimizing reaction conditions for practical applications.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to acetic acid–2-methyl-1H-inden-1-ol. For example:

- In vitro Testing : Compounds synthesized from indole derivatives demonstrated significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined using standard agar diffusion methods, revealing promising results for potential therapeutic applications .

| Compound | Zone of Inhibition (mm) | MIC (μg/mL) |

|---|---|---|

| 5A | 10 | 100 |

| 5B | 12 | 80 |

| 5F | 17 | 50 |

Molecular Docking Studies

Molecular docking studies have been performed to understand the interaction of acetic acid–2-methyl-1H-inden-1-ol with biological targets. These studies reveal binding affinities and potential mechanisms of action against bacterial enzymes, indicating the compound's role in drug design .

Material Science

The unique properties of acetic acid–2-methyl-1H-inden-1-ol make it suitable for applications in material science, particularly in the development of polymers and coatings. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength.

Agricultural Chemistry

In agricultural chemistry, derivatives of acetic acid–2-methyl-1H-inden-1-ol are being explored as potential agrochemicals. Their efficacy in pest control and plant growth regulation is under investigation, with preliminary results suggesting beneficial effects on crop yield and resistance to pathogens .

Mechanism of Action

The mechanism of action of acetic acid–2-methyl-1H-inden-1-ol (1/1) involves its interaction with specific molecular targets and pathways. The compound can bind to multiple receptors and enzymes, modulating their activity and leading to various biological effects. For example, indene derivatives have been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of 2-Methyl-1H-inden-1-ol Derivatives

6-Chloro-2-methyl-1H-inden-1-one

- Structure : Substitutes the hydroxyl group with a ketone at position 1 and adds a chlorine at position 6 .

- Key Differences :

- Functional Group : Ketone (C=O) vs. hydroxyl (OH), altering hydrogen-bonding capacity.

- Reactivity : The ketone is more electrophilic, enabling nucleophilic additions absent in the hydroxyl analogue.

- Applications : Intermediate in organic synthesis for pharmaceuticals or agrochemicals.

1-[(Methylamino)methyl]-2,3-dihydro-1H-inden-1-ol

- Structure: Dihydroindenol scaffold with a methylaminomethyl substituent at position 1 .

- Key Differences: Saturation: The cyclopentene ring is saturated (2,3-dihydro), reducing aromaticity.

- Applications : Pharmacophore in drug discovery for CNS targets due to amine functionality.

2-Ethyl-1-methyl-3-phenyl-1H-inden-1-ol

Acetic Acid Complexes with Related Heterocycles

2-(1H-Indol-3-yl)acetic Acid Derivatives

- Structure : Indole ring linked to acetic acid via a methylene group (e.g., 2-(6-methyl-1H-indol-3-yl)acetic acid) .

- Key Differences: Core Heterocycle: Indole (N-containing) vs. indene (non-nitrogenous), affecting electronic properties. Bioactivity: Indole derivatives often exhibit biological activity (e.g., anti-inflammatory, antimicrobial) .

3-Formyl-1H-indole-2-carboxylic Acid Complexes

Physicochemical Properties and Stability

Physical Properties Comparison

Notes:

Stability and Reactivity

- Acetic Acid Complex : Enhanced stability via hydrogen bonding; susceptible to hydrolysis under strong acidic/basic conditions.

- Indenone Derivatives: Ketone group prone to nucleophilic attack (e.g., Grignard reactions) .

- Amino-Substituted Indenols: Amine functionality allows for salt formation but may oxidize under aerobic conditions .

Comparison with Related Syntheses

Biological Activity

Acetic acid--2-methyl-1H-inden-1-ol (1/1), also known as 6-methoxy-2-methyl-1H-inden-1-ol, is a compound of significant interest in the field of medicinal chemistry and biological research. Its unique structural features, including an indene core and various functional groups, contribute to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of acetic acid--2-methyl-1H-inden-1-ol is , with a molecular weight of approximately 204.22 g/mol. The compound features an indene structure substituted with a methoxy group and acetic acid functionality, which enhances its reactivity and interaction with biological molecules .

Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 204.22 g/mol |

| Functional Groups | Methoxy, Carboxylic Acid |

| Core Structure | Indene |

The biological activity of acetic acid--2-methyl-1H-inden-1-ol is largely attributed to its ability to interact with various enzymes and cellular pathways. The indole ring system allows for binding to specific receptors, potentially modulating enzyme activity and influencing signal transduction pathways .

Key Mechanisms

- Enzyme Inhibition : The compound has been shown to inhibit lysosomal phospholipase A2 (PLA2), which plays a crucial role in lipid metabolism and inflammatory responses .

- Antiviral Activity : Similar compounds have demonstrated antiviral properties, suggesting that acetic acid--2-methyl-1H-inden-1-ol may also exhibit such effects .

- Anti-inflammatory Effects : The presence of the methoxy group may enhance its anti-inflammatory potential by modulating pro-inflammatory cytokines .

Biological Activities

Research has identified several key biological activities associated with acetic acid--2-methyl-1H-inden-1-ol:

Antiviral Properties

Studies indicate that compounds with similar structures can inhibit viral replication. For instance, derivatives have shown effectiveness against various viruses by disrupting their life cycles .

Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways makes it a candidate for further investigation in treating inflammatory diseases. In vitro assays have demonstrated its potential to reduce the expression of pro-inflammatory markers such as IL-8 and COX-2 .

Anticancer Activity

Preliminary studies suggest that acetic acid--2-methyl-1H-inden-1-ol may possess anticancer properties, potentially through mechanisms involving apoptosis induction in cancer cells .

Inhibition of Lysosomal Phospholipase A2

A study published in Journal of Lipid Research demonstrated that acetic acid derivatives significantly inhibited PLA2 activity, indicating their potential as therapeutic agents against diseases linked to phospholipid metabolism .

Antiviral Screening

Research conducted on structurally similar compounds reported promising antiviral activity against herpes simplex virus (HSV) and other pathogens. These findings suggest that acetic acid--2-methyl-1H-inden-1-ol could be further explored for antiviral applications .

Anti-inflammatory Response

In cellular assays, acetic acid--2-methyl-1H-inden-1-ol reduced the secretion of inflammatory cytokines in response to lipopolysaccharide (LPS) stimulation, highlighting its potential utility in managing inflammatory conditions .

Q & A

Basic: What are the standard synthetic protocols for preparing Acetic acid--2-methyl-1H-inden-1-ol (1/1), and how is purity ensured?

Methodological Answer:

A common synthesis involves refluxing stoichiometric equivalents of 3-formyl-1H-indole-2-carboxylic acid derivatives with aminothiazol-4(5H)-one in acetic acid (1.1:1 molar ratio) for 3–5 hours. The product is filtered, washed sequentially with acetic acid, water, ethanol, and diethyl ether, followed by recrystallization from a DMF/acetic acid mixture . Purity is validated via melting point analysis, NMR spectroscopy, and high-performance liquid chromatography (HPLC). For novel compounds, X-ray crystallography (using SHELX programs for refinement ) or elemental analysis is recommended to confirm structural integrity.

Advanced: How can researchers resolve crystallographic data discrepancies during structural refinement of this compound?

Methodological Answer:

Discrepancies in crystallographic data (e.g., high R-factors or electron density mismatches) require iterative refinement using programs like SHELXL. Key steps include:

- Re-examining the raw intensity data for absorption or twinning artifacts.

- Adjusting thermal displacement parameters (ADPs) for disordered atoms.

- Validating hydrogen bonding networks against density functional theory (DFT) calculations.

SHELXTL (Bruker AXS) is often employed for high-throughput phasing, but manual validation of ligand geometry using Coot or Olex2 is critical to avoid overfitting . For unresolved issues, consider alternative space groups or solvent masking.

Basic: What analytical techniques are essential for characterizing Acetic acid--2-methyl-1H-inden-1-ol (1/1)?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms functional groups and regiochemistry. For example, the indenol proton typically resonates at δ 5.2–5.8 ppm.

- X-ray Crystallography: SHELX programs are used to resolve molecular packing and hydrogen bonding .

- Titration: For acetic acid content determination, potentiometric titration with NaOH (1.00 M) using phenolphthalein as an indicator minimizes endpoint errors .

- Mass Spectrometry (HRMS): Validates molecular ion peaks and fragmentation patterns.

Advanced: What methodological challenges arise when optimizing derivatives of this compound, and how are they addressed?

Methodological Answer:

Derivatization often faces challenges such as low yields or side reactions (e.g., ester hydrolysis). Strategies include:

- Condition Screening: Varying acetic acid concentration ( uses 100 mL for 0.1 mol substrates ) or substituting catalysts (e.g., HCl vs. NaOAc).

- Kinetic Control: Shortening reflux times to prevent decomposition.

- Byproduct Analysis: Using TLC or LC-MS to identify impurities. For example, highlights arylthiourea byproducts requiring column chromatography . Computational modeling (e.g., DFT) can predict reactive sites to guide synthetic routes .

Basic: What safety protocols are critical for handling Acetic acid--2-methyl-1H-inden-1-ol (1/1) in the lab?

Methodological Answer:

- Personal Protective Equipment (PPE): Gloves (nitrile), lab coat, and goggles.

- Ventilation: Use fume hoods during synthesis to avoid acetic acid vapor exposure .

- Storage: Keep in airtight containers at 2–8°C, away from oxidizers. Safety data sheets (SDS) for similar indenol derivatives recommend immediate washing with water upon skin contact and medical consultation for ingestion .

Advanced: How can computational modeling complement experimental studies on this compound’s reactivity?

Methodological Answer:

- Reactivity Prediction: Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. For example, references computational studies on indole derivatives to model reaction pathways .

- Docking Studies: Molecular dynamics simulations predict binding affinities for biological targets.

- Validation: Cross-check computational results with experimental kinetic data (e.g., Arrhenius plots from reflux experiments ).

Data Contradiction: How should researchers address significant percent errors in quantitative analyses (e.g., titration)?

Methodological Answer:

A 13.6% error in acetic acid titration (as in ) may arise from:

- Systematic Errors: Calibrate burettes and pipettes; ensure NaOH standardization.

- Endpoint Misinterpretation: Use pH meters instead of visual indicators.

- Sample Contamination: Pre-rinse glassware with analyte.

Method refinement via triplicate trials and Grubbs’ test for outlier removal improves accuracy. For peer-reviewed reporting, follow journal guidelines (e.g., Beilstein Journal’s requirements for experimental reproducibility ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.